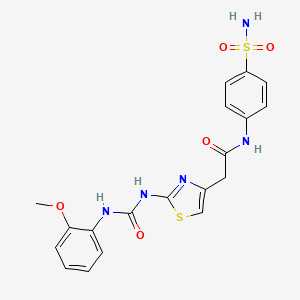

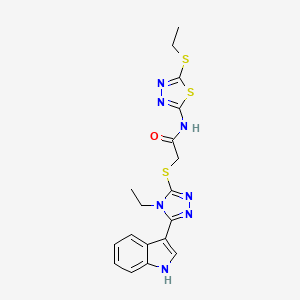

![molecular formula C14H14F2N4O2S B2933601 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1788773-35-2](/img/structure/B2933601.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H14F2N4O2S and its molecular weight is 340.35. The purity is usually 95%.

BenchChem offers high-quality N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

Researchers have developed methods for synthesizing complex organometallic compounds, where "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide" and related ligands play a crucial role. For instance, the synthesis of stable organopalladium(IV) complexes via oxidative addition of organo halides to dimethylpalladium(II) complexes showcases the utility of similar ligands in creating new organometallic structures with potential applications in catalysis and material science (Brown, Byers, & Canty, 1990).

Catalysis

The compound's derivatives have been explored in catalytic applications, including the synthesis of iridium and rhodium complexes containing bidentate sp2-N-donor ligands. These complexes demonstrate significant potential in catalytic processes due to their stability and the unique electronic properties imparted by the ligands (Kennedy, Messerle, & Smith, 2007). Such advancements underscore the role of "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide" in developing new catalytic methodologies.

Material Science

In material science, the derivatives of this compound have been used to modify surfaces and create functional materials with specific properties. For example, rhodium(I) complexes bearing ligands derived from the compound have been anchored on glassy carbon electrodes, paving the way for recyclable hydroamination catalysts (Tregubov et al., 2013). This application highlights the compound's versatility in synthesizing materials that could be used in sustainable chemical processes.

Polymer Science

The imidazolium salt derivatives of the compound have been incorporated into anion exchange membranes for alkaline fuel cells, showcasing its potential in energy technologies. These membranes exhibit enhanced stability and conductivity, essential for efficient fuel cell operation (Yang et al., 2014). The research into such applications illustrates the compound's contribution to developing renewable energy technologies.

properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O2S/c15-12-1-2-13(16)11(9-12)10-23(21,22)18-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-9,18H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEJQJUSWFRKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CN3C2=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

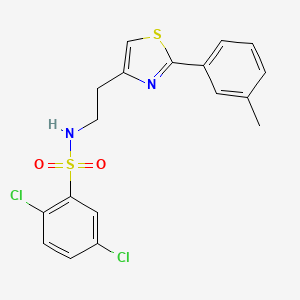

![(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2933520.png)

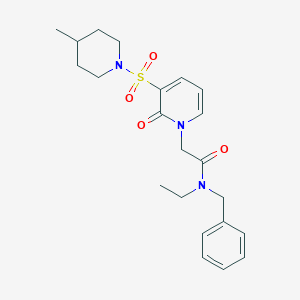

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)

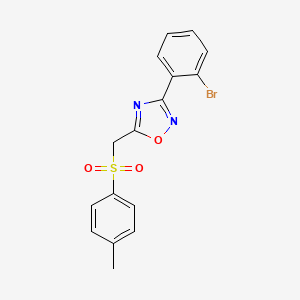

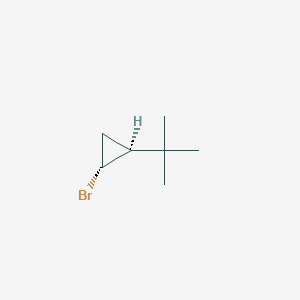

![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)

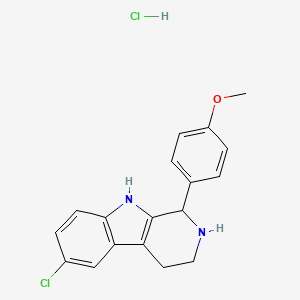

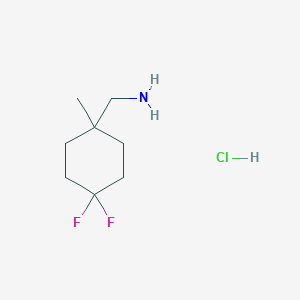

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2933535.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)

![5-Ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2933541.png)